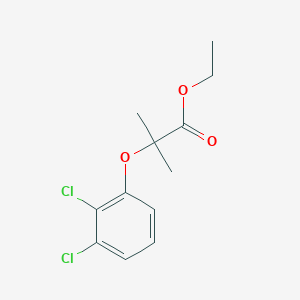![molecular formula C17H18ClN3O2 B4780450 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
Übersicht
Beschreibung
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as CPPB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPPB is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. In
Wirkmechanismus
The exact mechanism of action of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been shown to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in anxiety.
Biochemical and Physiological Effects:
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In models of pain, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to reduce the sensitivity of nociceptors, which are sensory neurons that respond to painful stimuli. In models of anxiety, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to increase the activity of GABA-A receptors, which are inhibitory neurotransmitters that reduce neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has been shown to have consistent effects across different animal models and is well-tolerated in vivo. However, there are also limitations to using 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, which makes it difficult to determine optimal dosing and administration routes.
Zukünftige Richtungen
There are several future directions for 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide research. One potential avenue is to explore its potential therapeutic applications in human diseases. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has shown promise in preclinical models of inflammation, pain, and anxiety, and further studies are needed to determine its efficacy in human patients. Another potential direction is to further elucidate its mechanism of action. Understanding the molecular targets of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide could lead to the development of more selective and potent compounds. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide to optimize dosing and administration routes.
Wissenschaftliche Forschungsanwendungen
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. Additionally, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have anxiolytic effects in models of anxiety.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-11-19-16(22)14-5-3-4-6-15(14)21-17(23)20-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGCVZVXHITOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)carbamoyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)


![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4780430.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)


![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)